2-Chloro-N,N-diethyl-4-hydroxybenzamide

Catalog No.
S8317686
CAS No.
M.F
C11H14ClNO2
M. Wt
227.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N,N-diethyl-4-hydroxybenzamide

Product Name

2-Chloro-N,N-diethyl-4-hydroxybenzamide

IUPAC Name

2-chloro-N,N-diethyl-4-hydroxybenzamide

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

InChI

InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(15)9-6-5-8(14)7-10(9)12/h5-7,14H,3-4H2,1-2H3

InChI Key

BHQWOIIZBXXDKV-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)O)Cl

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)O)Cl

2-Chloro-N,N-diethyl-4-hydroxybenzamide is an organic compound characterized by its molecular formula C11H14ClNO2C_{11}H_{14}ClNO_2 and a molecular weight of approximately 227.69 g/mol. The compound features a chloro substituent at the second position, diethyl groups attached to the nitrogen atom, and a hydroxyl group at the fourth position of the benzene ring. Its structural formula can be represented as:

CCN CC C O C1 CC C C C1 O Cl\text{CCN CC C O C1 CC C C C1 O Cl}

This compound is of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone.
  • Reduction: The chlorine atom can be reduced or removed, producing derivatives with varying properties.
  • Substitution: The chlorine atom can be substituted with other functional groups, allowing for the development of new compounds with modified biological activities.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.

The biological activity of 2-chloro-N,N-diethyl-4-hydroxybenzamide has been studied in various contexts. It has shown potential anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. Additionally, its interactions with certain receptors suggest possible applications in modulating neurotransmission or other biochemical pathways .

In vitro studies indicate that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in medicinal chemistry .

The synthesis of 2-chloro-N,N-diethyl-4-hydroxybenzamide typically involves several steps:

  • Nitration of Benzene: Benzene is nitrated to form nitrobenzene.
  • Reduction: Nitrobenzene is reduced to aniline.
  • Chlorination: Aniline undergoes chlorination to yield 3-chloroaniline.
  • Acylation: 3-chloroaniline is acylated with diethylamine to produce 3-chloro-N,N-diethylbenzamide.
  • Hydroxylation: Finally, hydroxylation occurs at the fourth position to yield the target compound.

Industrial production may utilize optimized reaction conditions to enhance yield and purity, employing larger-scale reactors.

2-Chloro-N,N-diethyl-4-hydroxybenzamide has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing anti-inflammatory or antimicrobial agents.
  • Agricultural Chemicals: Its properties could be harnessed in formulating pesticides or herbicides.
  • Research: It serves as a valuable intermediate in synthetic organic chemistry for creating various derivatives with tailored properties.

Interaction studies have revealed that 2-chloro-N,N-diethyl-4-hydroxybenzamide can bind to specific molecular targets, influencing various biochemical pathways. Its unique structure allows it to interact effectively with enzymes and receptors involved in inflammation and microbial resistance . Further research is required to fully elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-chloro-N,N-diethyl-4-hydroxybenzamide. Here are some notable examples:

Compound NameKey Differences
3-Chloro-N,N-diethylbenzamideLacks the hydroxyl group at the fourth position
N,N-Diethyl-4-hydroxybenzamideLacks the chlorine atom at the second position
3-Chloro-N,N-dimethyl-4-hydroxybenzamideHas methyl groups instead of ethyl groups attached
5-Chloro-N,2-dihydroxybenzamideContains an additional hydroxyl group
2-Chloro-4-hydroxybenzaldehydeLacks the amide functional group

Uniqueness

The unique combination of both a chloro substituent and a hydroxyl group distinguishes 2-chloro-N,N-diethyl-4-hydroxybenzamide from its analogs, contributing to its distinct chemical and biological properties. This uniqueness may enhance its efficacy as a pharmaceutical agent compared to similar compounds .

Molecular Architecture

The molecular formula of 2-chloro-N,N-diethyl-4-hydroxybenzamide is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol. The IUPAC name derives from its substitution pattern: the benzamide backbone is functionalized with chlorine at position 2, a hydroxyl group at position 4, and diethylamine groups attached to the amide nitrogen.

Structural Features:

  • Benzene ring: Aromatic core with chloro (-Cl) and hydroxyl (-OH) groups at positions 2 and 4, respectively.
  • Amide group: N,N-diethyl substitution reduces polarity and enhances lipid solubility compared to unsubstituted benzamides.

The SMILES notation CCN(CC)C(=O)C1=C(C=CC=C1Cl)O and InChIKey ZQONGYMTFYQKBK-UHFFFAOYSA-N provide unambiguous representations of its structure.

Spectroscopic Characterization

Key spectroscopic data include:

  • ¹H NMR: Signals for diethylamine protons (δ 1.1–1.3 ppm, triplets; δ 3.3–3.5 ppm, quartets), aromatic protons (δ 6.8–7.5 ppm), and hydroxyl proton (δ 9.2–9.5 ppm).
  • IR: Stretching vibrations for amide C=O (~1650 cm⁻¹), hydroxyl O-H (~3200 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹).
PropertyValueSource
Molecular FormulaC₁₁H₁₄ClNO₂
Molecular Weight227.69 g/mol
Exact Mass227.071 Da
Topological Polar Surface Area40.5 Ų
LogP (Octanol-Water)2.53

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

227.0713064 g/mol

Monoisotopic Mass

227.0713064 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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